molecular formula C16H20N2O3 B2610535 1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea CAS No. 1421476-75-6

1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea

Cat. No.: B2610535
CAS No.: 1421476-75-6
M. Wt: 288.347
InChI Key: OJAUNVTXSWKULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 3,4-dimethylphenyl group and a furan ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with a suitable furan derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring may be susceptible to oxidation, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and urea moiety may play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is unique due to the presence of both a furan ring and a urea moiety, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-5-6-13(10-12(11)2)18-16(20)17-8-7-14(19)15-4-3-9-21-15/h3-6,9-10,14,19H,7-8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAUNVTXSWKULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC(C2=CC=CO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.